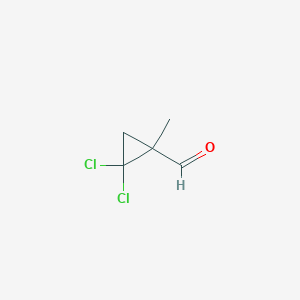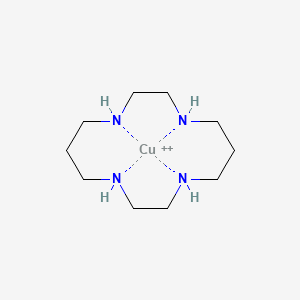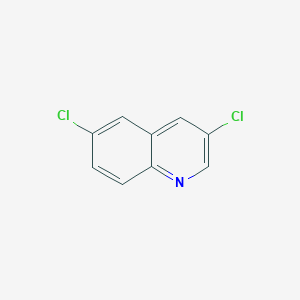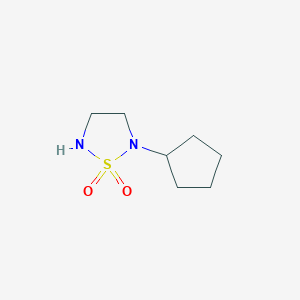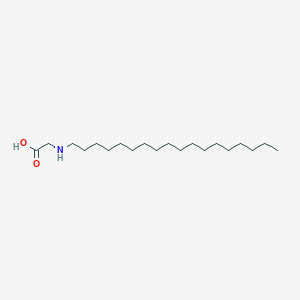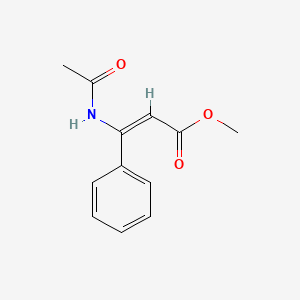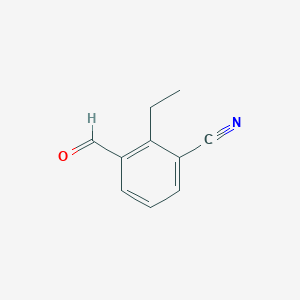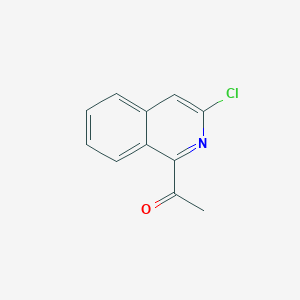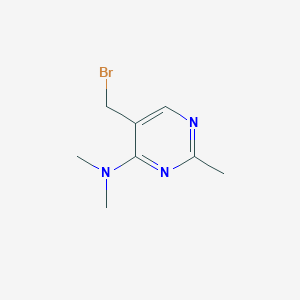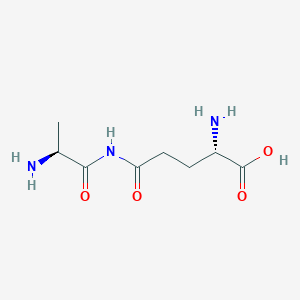
N5-(L-Alanyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(L-Alanyl)-L-glutamine is a dipeptide compound composed of the amino acids L-alanine and L-glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(L-Alanyl)-L-glutamine typically involves the condensation of L-alanine and L-glutamine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the two amino acids . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis methods due to their higher specificity and efficiency. Enzymes such as proteases or peptidases can be used to catalyze the formation of the dipeptide in aqueous solutions, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N5-(L-Alanyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for dipeptides compared to other functional groups.
Substitution: Functional groups on the amino acid side chains can undergo substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products Formed
Hydrolysis: L-alanine and L-glutamine.
Oxidation and Reduction: Modified dipeptides with altered functional groups.
Substitution: Derivatives of this compound with new functional groups.
Wissenschaftliche Forschungsanwendungen
N5-(L-Alanyl)-L-glutamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N5-(L-Alanyl)-L-glutamine involves its incorporation into metabolic pathways where it can influence protein synthesis and cellular energy production. The compound can be taken up by cells via specific transporters and then hydrolyzed to release L-alanine and L-glutamine, which are essential for various biochemical processes . L-glutamine, in particular, plays a crucial role in nitrogen metabolism and acts as a precursor for the synthesis of nucleotides and other amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A dipeptide with immunostimulatory properties.
L-Alanyl-L-glutamine: Another dipeptide with similar biochemical roles but different structural configuration.
Uniqueness
N5-(L-Alanyl)-L-glutamine is unique due to its specific combination of L-alanine and L-glutamine, which imparts distinct biochemical properties. Its ability to enhance immune function and promote wound healing sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1821721-75-8 |
|---|---|
Molekularformel |
C8H15N3O4 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-6(12)3-2-5(10)8(14)15/h4-5H,2-3,9-10H2,1H3,(H,14,15)(H,11,12,13)/t4-,5-/m0/s1 |
InChI-Schlüssel |
XEMDRWVKLPUYDR-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)CC[C@@H](C(=O)O)N)N |
Kanonische SMILES |
CC(C(=O)NC(=O)CCC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
